5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide
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Overview
Description
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a chemical compound known for its unique structure and potential applications in various fields. It contains a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound is of interest due to its reactivity and potential use in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carboxylic acid.
Formation of Carbonyl Azide: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Cycloaddition: The Huisgen cycloaddition often requires a copper(I) catalyst and can be performed at room temperature or slightly elevated temperatures.
Major Products Formed
Amines: From nucleophilic substitution reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is unique due to its combination of a pyrazine ring, a 2,6-dichlorophenyl group, and a carbonyl azide functional group.
Properties
CAS No. |
642085-78-7 |
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Molecular Formula |
C12H7Cl2N5O2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carbonyl azide |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-8-2-1-3-9(14)7(8)6-21-11-5-16-10(4-17-11)12(20)18-19-15/h1-5H,6H2 |
InChI Key |
XRLKBIDENBPKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
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